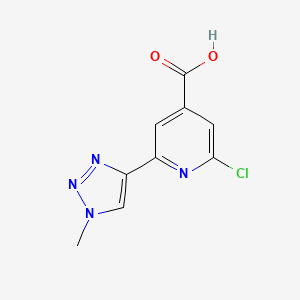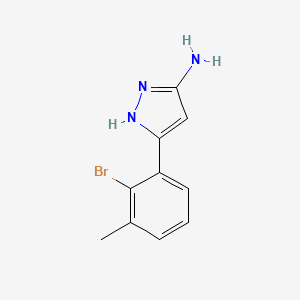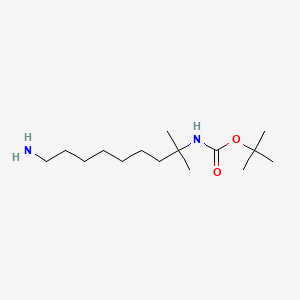
2-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-4-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-4-pyridinecarboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a carboxylic acid group, and a 1-methyl-1H-1,2,3-triazol-4-yl group.
Métodos De Preparación
The synthesis of 2-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-4-pyridinecarboxylic acid typically involves a multi-step process. One common method starts with the preparation of the 1-methyl-1H-1,2,3-triazole moiety, which is then coupled with a chlorinated pyridine derivative. The reaction conditions often involve the use of catalysts such as palladium in a Suzuki-Miyaura cross-coupling reaction, conducted in an aqueous medium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-4-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole and pyridine rings can undergo oxidation or reduction, altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.
Common reagents used in these reactions include sodium azide, DIBAL-H (diisobutylaluminum hydride), and various arylboronic acids. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted pyridine and triazole derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-4-pyridinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit carbonic anhydrase-II by binding to the active site residues, thereby preventing the enzyme from catalyzing its normal reaction . The triazole and pyridine rings play crucial roles in this binding interaction, contributing to the compound’s overall inhibitory activity.
Comparación Con Compuestos Similares
Similar compounds to 2-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-4-pyridinecarboxylic acid include other triazole and pyridine derivatives, such as:
2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine: Shares structural similarities but features an imidazole ring instead of a triazole ring.
Various 1H-1,2,3-triazole analogs: These compounds also contain the triazole moiety and are investigated for similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H7ClN4O2 |
|---|---|
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
2-chloro-6-(1-methyltriazol-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O2/c1-14-4-7(12-13-14)6-2-5(9(15)16)3-8(10)11-6/h2-4H,1H3,(H,15,16) |
Clave InChI |
YLTCHMWEYZXMMI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=N1)C2=NC(=CC(=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)


![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)





